2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.: 1252847-73-6
Cat. No.: VC6862389
Molecular Formula: C18H16F3N3O2S2
Molecular Weight: 427.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252847-73-6 |
|---|---|
| Molecular Formula | C18H16F3N3O2S2 |
| Molecular Weight | 427.46 |
| IUPAC Name | 2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C18H16F3N3O2S2/c1-2-8-24-16(26)15-13(7-9-27-15)23-17(24)28-10-14(25)22-12-6-4-3-5-11(12)18(19,20)21/h3-7,9H,2,8,10H2,1H3,(H,22,25) |
| Standard InChI Key | BCTTTWPAFZKUOV-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines two pharmacophoric motifs: a thieno[3,2-d]pyrimidine system and an N-aryl acetamide group. The thieno[3,2-d]pyrimidine scaffold consists of a fused thiophene and pyrimidine ring, with a ketone group at position 4 and a propyl chain at position 3. The sulfanyl (-S-) bridge connects this heterocycle to an acetamide moiety, whose nitrogen atom is substituted with a 2-(trifluoromethyl)phenyl group. This trifluoromethyl group enhances lipophilicity and metabolic stability, traits often leveraged in drug design to improve pharmacokinetics.
Table 1: Key Physicochemical and Structural Data
| Property | Value/Descriptor |
|---|---|
| CAS No. | 1252847-73-6 |
| Molecular Formula | C₁₈H₁₆F₃N₃O₂S₂ |
| Molecular Weight | 427.46 g/mol |
| IUPAC Name | 2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
| SMILES | CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F |
| Solubility | Not available |
The absence of solubility data underscores the need for experimental determination of its dissolution profile in aqueous and organic solvents, which is critical for assessing bioavailability.
Synthetic Pathways and Optimization Strategies
Hypothesized Synthesis Route
While explicit synthetic details remain undisclosed, the structure suggests a multi-step approach:
-
Thieno[3,2-d]pyrimidine Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with propyl isocyanate could yield the 3-propyl-4-oxo-thieno[3,2-d]pyrimidine intermediate.
-
Sulfanyl Bridge Installation: Nucleophilic displacement at the pyrimidine C2 position using a mercaptoacetamide derivative introduces the sulfanyl-acetamide linker.
-
Trifluoromethylphenyl Incorporation: Amide coupling between the acetamide intermediate and 2-(trifluoromethyl)aniline completes the assembly.
Challenges in Synthesis
Biological Activity and Mechanism of Action
Putative Pharmacological Targets
The thienopyrimidine moiety is structurally analogous to purine bases, suggesting potential kinase or protease inhibitory activity. The trifluoromethylphenyl group may enhance binding affinity to hydrophobic pockets in target proteins. Specific hypotheses include:
-
Tyrosine Kinase Inhibition: Similar scaffolds inhibit kinases like EGFR or VEGFR, implicated in cancer and angiogenesis.
-
Anti-inflammatory Effects: Thienopyrimidines modulate COX-2 or NF-κB pathways, while trifluoromethyl groups are prevalent in NSAIDs.
Structure-Activity Relationships (SAR)
-
Propyl Chain: Modulates solubility and membrane permeability.
-
Sulfanyl Linker: May confer redox activity or metal coordination capacity.
-
Trifluoromethyl Group: Enhances metabolic stability and target affinity via hydrophobic interactions.
Applications in Medicinal Chemistry
Oncology
Thienopyrimidine derivatives exhibit antiproliferative effects by disrupting DNA synthesis or kinase signaling. This compound’s trifluoromethyl group could improve tumor selectivity and blood-brain barrier penetration.
Infectious Diseases
The sulfanyl moiety may interact with bacterial thioredoxin reductase or viral proteases, offering avenues for antibiotic or antiviral development.
Central Nervous System (CNS) Disorders
Lipophilicity from the trifluoromethyl group may facilitate CNS penetration, suggesting potential in neurodegenerative or psychiatric conditions.
Future Research Directions
In Vitro and In Vivo Studies
Priority areas include:
-
Target Identification: High-throughput screening against kinase panels or GPCR libraries.
-
Toxicology Profiling: Acute and chronic toxicity assessments in model organisms.
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies.
Structural Modifications
-
Heterocycle Variation: Replacing thiophene with furan or pyrrole to alter electronic properties.
-
Linker Optimization: Substituting sulfanyl with methylene or oxygen to modulate flexibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume